2-(1-methyl-1H-pyrazol-5-yl)-1-(thiophene-2-carbonyl)piperidine
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Overview
Description
2-(1-methyl-1H-pyrazol-5-yl)-1-(thiophene-2-carbonyl)piperidine is a complex organic compound that features a piperidine ring, a pyrazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)-1-(thiophene-2-carbonyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the thiophene ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrazol-5-yl)-1-(thiophene-2-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, 2-(1-methyl-1H-pyrazol-5-yl)-1-(thiophene-2-carbonyl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biology, this compound may be used as a probe to study various biological processes. Its ability to interact with specific biological targets makes it valuable for research in areas such as enzyme inhibition, receptor binding, and signal transduction .
Medicine
Its unique structure and reactivity profile make it a candidate for the development of new drugs for the treatment of various diseases .
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical transformations makes it valuable for the production of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)-1-(thiophene-2-carbonyl)piperidine involves its interaction with specific molecular targets. This can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(4-propan-2-yl-1,3-thiazol-5-yl)methanone
- 1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone
- 1,3-Benzothiazol-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone
Uniqueness
What sets 2-(1-methyl-1H-pyrazol-5-yl)-1-(thiophene-2-carbonyl)piperidine apart from similar compounds is its unique combination of functional groups and rings. This unique structure imparts specific chemical and biological properties that can be leveraged for various applications in research and industry.
Properties
IUPAC Name |
[2-(2-methylpyrazol-3-yl)piperidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-16-11(7-8-15-16)12-5-2-3-9-17(12)14(18)13-6-4-10-19-13/h4,6-8,10,12H,2-3,5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBFUGBQAHUBQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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